![molecular formula C9H8BrFO2 B6356543 Methyl 5-bromo-2-fluoro-3-methylbenzoate CAS No. 1538333-27-5](/img/structure/B6356543.png)
Methyl 5-bromo-2-fluoro-3-methylbenzoate
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Overview
Description
“Methyl 5-bromo-2-fluoro-3-methylbenzoate” is a chemical compound with the CAS Number: 1805501-44-3 . It has a molecular weight of 247.06 . The IUPAC name for this compound is "methyl 5-bromo-3-fluoro-2-methylbenzoate" .
Molecular Structure Analysis
The molecular structure of “Methyl 5-bromo-2-fluoro-3-methylbenzoate” can be represented by the InChI code: 1S/C9H8BrFO2/c1-5-7(9(12)13-2)3-6(10)4-8(5)11/h3-4H,1-2H3 . This indicates the presence of carbon, hydrogen, bromine, fluorine, and oxygen atoms in the molecule.Physical And Chemical Properties Analysis
“Methyl 5-bromo-2-fluoro-3-methylbenzoate” is a solid at room temperature . The compound should be stored in a sealed container in a dry environment at room temperature .Scientific Research Applications
Organic Synthesis and Drug Development
Compounds similar to Methyl 5-bromo-2-fluoro-3-methylbenzoate often serve as key intermediates in the synthesis of pharmaceuticals and complex organic molecules. For instance, the development of practical synthesis methods for compounds like 2-Fluoro-4-bromobiphenyl, which is a key intermediate for manufacturing non-steroidal anti-inflammatory and analgesic materials, showcases the importance of bromo-fluoro substituted compounds in medicinal chemistry (Qiu, Gu, Zhang, & Xu, 2009). These methodologies often involve cross-coupling reactions, highlighting the role of such intermediates in creating more complex structures for therapeutic purposes.
Environmental Impact and Toxicology
Research into the environmental fate, toxicity, and biodegradation of chemical compounds, including those related to flame retardants and antimicrobials, provides insight into the broader implications of chemical use and disposal. For example, studies on the occurrence, fate, and behavior of parabens in aquatic environments and the health effects of polybrominated dibenzo-p-dioxins and dibenzofurans inform our understanding of the persistence and impact of synthetic chemicals in the environment (Haman, Dauchy, Rosin, & Munoz, 2015). These studies underscore the importance of assessing the ecological and health risks associated with the use of such chemicals.
Antimicrobial Properties
Compounds like methyl paraben, although not directly related to Methyl 5-bromo-2-fluoro-3-methylbenzoate, demonstrate the antimicrobial properties that some esters of p-hydroxybenzoic acid possess. Understanding the antimicrobial effectiveness, mechanisms of action, and potential for inducing microbial resistance of such compounds is crucial for their safe and effective use in various applications, including pharmaceuticals and consumer products (Soni, Taylor, Greenberg, & Burdock, 2002).
Safety and Hazards
properties
IUPAC Name |
methyl 5-bromo-2-fluoro-3-methylbenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrFO2/c1-5-3-6(10)4-7(8(5)11)9(12)13-2/h3-4H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEKHCNNINMZKEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1F)C(=O)OC)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrFO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-bromo-2-fluoro-3-methylbenzoate |
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